molecular formula C14H19N5OS B2645992 5-Ethyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380176-65-6

5-Ethyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2645992
CAS No.: 2380176-65-6
M. Wt: 305.4
InChI Key: RVUCXNGKCCQWOR-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl group and an oxy-piperidinyl-thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiadiazole ring.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyrimidine or thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of a pyrimidine ring with an ethyl group and an oxy-piperidinyl-thiadiazole moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-3-11-8-15-13(16-9-11)20-12-4-6-19(7-5-12)14-17-10(2)18-21-14/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUCXNGKCCQWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC(=NS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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